molecular formula C15H22N2O3S B8143507 4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane

4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane

Cat. No.: B8143507
M. Wt: 310.4 g/mol
InChI Key: KAQFQTRJBKQELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is part of a class of molecules known for their potential applications in medicinal chemistry and organic synthesis. The presence of the tosyl group and the spirocyclic framework contributes to its reactivity and potential utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Cyclization and Ring-Opening: The spirocyclic structure allows for potential ring-opening and reformation reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s reactivity makes it useful in the development of new synthetic methodologies.

    Biological Studies: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tosyl group and the spirocyclic structure can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane

Comparison

4-Tosyl-1-oxa-4,8-diazaspiro[55]undecane is unique due to the presence of the tosyl group, which imparts distinct reactivity compared to its analogs For instance, 4-Boc-1-oxa-4,9-diazaspiro[55]undecane contains a Boc protecting group, which affects its chemical behavior and applications Similarly, 4-Aryl-1-oxa-4,9-diazaspiro[5

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-13-3-5-14(6-4-13)21(18,19)17-9-10-20-15(12-17)7-2-8-16-11-15/h3-6,16H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQFQTRJBKQELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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